8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a member of the benzoxepin family, which is characterized by a benzene ring fused to an oxepin ring
Mechanism of Action
Target of Action
A structurally similar compound, lorcaserin, is known to act as a selective serotonin 5-ht2c receptor agonist .
Mode of Action
If it shares a similar mechanism with Lorcaserin, it may interact with the serotonin 5-HT2C receptors, leading to changes in serotonin signaling .
Biochemical Pathways
If it acts similarly to Lorcaserin, it could influence serotonin signaling pathways .
Result of Action
If it acts similarly to Lorcaserin, it could potentially influence serotonin signaling, leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with ethylene glycol in the presence of a base to form the intermediate, which is then cyclized to form the target compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxepin derivatives with additional oxygen functionalities.
Reduction: Formation of 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.
Substitution: Formation of various substituted benzoxepin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
- 8-(4-chlorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Uniqueness
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to its specific structural features, such as the presence of a chlorine atom and a ketone group within the benzoxepin framework. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEJJWHKEWTRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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